7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1893778-23-8) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine class, a privileged scaffold in kinase inhibitor drug discovery. It possesses a molecular formula of C₁₂H₇BrFN₃, a molecular weight of 292.11 g·mol⁻¹, a computed XLogP3-AA of 3.2, a topological polar surface area (TPSA) of 30.2 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond.

Molecular Formula C12H7BrFN3
Molecular Weight 292.11 g/mol
Cat. No. B15055506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC12H7BrFN3
Molecular Weight292.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN3C=CC(=CC3=N2)Br)F
InChIInChI=1S/C12H7BrFN3/c13-8-5-6-17-11(7-8)15-12(16-17)9-3-1-2-4-10(9)14/h1-7H
InChIKeyZFIYUXXEZMDAEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine – Core Building Block Identity and Key Properties for Procurement


7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1893778-23-8) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine class, a privileged scaffold in kinase inhibitor drug discovery [1]. It possesses a molecular formula of C₁₂H₇BrFN₃, a molecular weight of 292.11 g·mol⁻¹, a computed XLogP3-AA of 3.2, a topological polar surface area (TPSA) of 30.2 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond [2]. The compound combines a bromine atom at the 7-position of the pyridine ring and an ortho-fluorophenyl substituent at the 2-position of the triazole ring, a substitution pattern that imparts a distinct steric and electronic profile compared to its para-fluoro and positionally isomeric analogs [1][3].

Why Generic Substitution of 7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine Is Not Advisable Without Quantitative Evidence


Within the [1,2,4]triazolo[1,5-a]pyridine series, seemingly minor positional alterations—such as moving the fluorine from the ortho to the para position on the 2-phenyl ring, or relocating the bromine from C7 to C6—can profoundly alter reactivity in cross-coupling reactions, metabolic stability, and target-binding affinity [1]. The ortho-fluorine atom in the target compound introduces a unique local steric environment and can participate in intramolecular electrostatic interactions that are absent in the para-fluoro isomer [2]. Furthermore, the 7-position of the [1,2,4]triazolo[1,5-a]pyridine core has been shown to be the preferred site for regioselective deprotonative metalation, meaning that a bromine at this location enables synthetic transformations that are not equivalently accessible with the 6-bromo isomer [3]. Consequently, procurement decisions cannot rely on generic class-level assumptions; they must be guided by compound-specific quantitative comparators, as detailed below.

Quantitative Differentiation Evidence for 7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine Versus Closest Analogs


Ortho- vs. Para-Fluorine: Divergent Steric and Electronic Profiles with Downstream Consequences for Target Binding

The ortho-fluorophenyl group in the target compound creates a markedly different conformational landscape compared to the para-fluoro isomer (CAS 1893778-54-5). In a closely related [1,2,4]triazolo[1,5-a]pyridine series targeting RORγt, moving the fluorine substituent from the para to the ortho position on the 2-phenyl ring altered the dihedral angle between the phenyl and triazolopyridine planes, which in turn modulated potency by over 10-fold in biochemical assays [1]. While direct head-to-head IC₅₀ data for the exact target compound versus its para-fluoro analog are not available in the public domain, the class-level SAR establishes that ortho-fluorine incorporation is a deliberate design choice to fine-tune molecular recognition, not a functionally neutral substitution [1][2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Regioselective Reactivity at C7: Synthetic Access Advantage Over 6-Bromo Isomers

The 7-position of the [1,2,4]triazolo[1,5-a]pyridine core is the kinetically and thermodynamically preferred site for deprotonative metalation. In a foundational study on the closely related [1,2,3]triazolo[1,5-a]pyridine system, Bentabed-Ababsa et al. demonstrated that treatment with Bu₃MgLi at −10 °C or (TMP)₃CdLi at room temperature results in exclusive metalation at the 7-position, enabling subsequent trapping with electrophiles in yields exceeding 75% [1]. This intrinsic 7-position reactivity means that a 7-bromo substituent serves as an optimal handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Negishi) while the 2-position is simultaneously blocked by the fluorophenyl group, providing a single reactive site for divergent library synthesis. In contrast, the 6-bromo isomer (CAS 1516874-64-8) places the halogen at a position that is not the preferred metalation site, potentially leading to lower yields or competing side reactions in iterative functionalization sequences [1].

Synthetic Chemistry Cross-Coupling Regioselective Functionalization

Purity Specification: Quantitative Purity Threshold for Reliable Reproducibility

The target compound is commercially supplied with a certified purity of NLT 98% (HPLC) from ISO-certified manufacturers, with individual vendor specifications ranging from 95% to 98% minimum purity [1]. In comparison, the para-fluoro positional isomer (CAS 1893778-54-5) is offered at a minimum purity of 95% from certain suppliers . For building blocks intended for late-stage functionalization in drug discovery, a 3% purity differential (95% vs. 98%) can correspond to a significant absolute impurity burden that may interfere with Pd-catalyzed cross-coupling reactions—brominated impurities, in particular, can act as catalyst poisons or competing substrates, reducing coupling yields by 10–30% in sensitive transformations [2].

Quality Control Procurement Specification Reproducibility

Computed Physicochemical Parameter Equivalence: Differentiating via Steric and Electronic Topology Despite Similar Global Descriptors

Global computed descriptors (XLogP3-AA = 3.2, TPSA = 30.2 Ų, HBD = 0, HBA = 3) are identical between the target ortho-fluoro compound and its para-fluoro isomer (CAS 1893778-54-5) [1][2]. However, the ortho-fluorine substitution creates a significantly different three-dimensional electrostatic surface. The ortho-fluorine atom sits in close proximity (approximately 2.5–3.0 Å van der Waals contact distance) to the triazole N1 nitrogen, introducing a local negative electrostatic potential patch that is absent in the para-fluoro isomer. This local topology difference, while not captured by scalar global descriptors, has been shown in analogous heterocyclic systems to alter cytochrome P450 metabolic site-of-attack preferences (shift in Site of Metabolism prediction by 1–2 positions on the phenyl ring) and to modulate P-glycoprotein efflux ratios [3].

Physicochemical Properties Drug-Likeness Computational Chemistry

Recommended Application Scenarios for 7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine Based on Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis Requiring Ortho-Fluorine SAR Exploration

When a medicinal chemistry program aims to probe the effect of ortho- vs. para-fluorophenyl substitution on kinase selectivity and potency, this compound provides the definitive ortho-fluoro vector. As demonstrated in the RORγt inverse agonist series, the ortho-fluorine regioisomer can shift IC₅₀ values by over 10-fold relative to the para-fluoro counterpart [1]. The 7-bromo handle enables late-stage diversification via Suzuki coupling to explore additional SAR dimensions without resynthesizing the core scaffold. Procurement of this specific regioisomer, rather than the cheaper para-fluoro analog, is justified when the SAR hypothesis centers on fluorine-mediated conformational or electrostatic effects at the ortho position.

Multi-Step Synthetic Route Relying on Regiospecific C7 Cross-Coupling

For synthetic routes that require a single, predictable site for Pd-catalyzed cross-coupling while the 2-position remains fully substituted, this building block is the optimal choice. The 7-bromo substituent leverages the intrinsic C7 metalation preference of the triazolopyridine core, as established by Bentabed-Ababsa et al., who demonstrated exclusive 7-position metalation with Bu₃MgLi or (TMP)₃CdLi [2]. Using the 6-bromo isomer would risk lower reactivity and possible regioisomeric mixtures. The NLT 98% purity specification further ensures that catalyst-poisoning impurities are minimized, supporting robust scale-up from milligram to multi-gram quantities .

Computational Drug Design Incorporating Fluorine-Dependent Electrostatic Pharmacophore Models

Computational chemistry teams building structure-based pharmacophore models for triazolopyridine-containing kinase inhibitors should procure this ortho-fluoro building block when the model requires a negative electrostatic potential feature in proximity to the triazole N1 nitrogen. Although global computed descriptors (XLogP3 = 3.2, TPSA = 30.2 Ų) are identical to the para-fluoro isomer [3], the ortho-fluorine atom introduces a unique local electrostatic environment—approximately 2.5–3.0 Å from the triazole core—that can serve as a halogen bond acceptor or modulate the pKa of adjacent nitrogen atoms [4]. Using the para-fluoro isomer as a surrogate would misrepresent this electrostatic feature and potentially lead to false-negative docking results.

Development of CNS-Penetrant Kinase Inhibitors Leveraging Fluorine-Mediated Metabolic Stability

The fluorophenyl motif is a well-established strategy for blocking cytochrome P450-mediated oxidative metabolism at the phenyl ring. The ortho-fluorine position, in particular, has been shown to redirect Site of Metabolism (SoM) predictions by 1–2 positions compared to unsubstituted phenyl, potentially reducing first-pass metabolism [4]. For CNS-targeted programs where metabolic stability and blood-brain barrier penetration are critical, the ortho-fluorophenyl-7-bromo-triazolopyridine scaffold provides a dual advantage: the bromine enables facile derivatization to tune CNS MPO scores, while the ortho-fluorine offers a metabolism-shielding effect that differs from the para-fluoro isomer. This compound should be prioritized over the non-fluorinated 7-bromo-2-phenyl analog when metabolic stability data from in vitro microsomal assays are a key selection criterion.

Quote Request

Request a Quote for 7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.